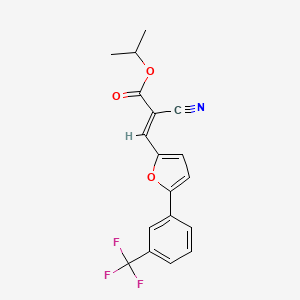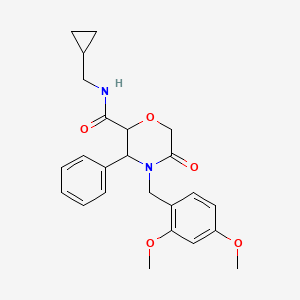![molecular formula C19H30N6O4 B2573755 Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate CAS No. 896299-61-9](/img/structure/B2573755.png)
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate is a useful research compound. Its molecular formula is C19H30N6O4 and its molecular weight is 406.487. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
The structure of compounds related to Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate has been elucidated through crystallographic studies. For example, the structure of enoxacin trihydrate, a compound with a similar piperazine and carboxylate functional groups, was determined, revealing a zwitterion of enoxacin and three water molecules in the asymmetric unit. These zwitterions form sheets lying parallel to each other and are stabilized by strong hydrogen bonds, highlighting the compound's potential for forming stable crystal structures (Parvez et al., 2004).
Antimicrobial Activities
Several studies have focused on the synthesis of novel compounds with piperazine and carboxylate moieties for antimicrobial applications. For instance, new 1,2,4-triazole derivatives, including those with piperazine elements, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel compounds featuring the piperazine and carboxylate groups for various applications. For example, microwave-assisted synthesis has been employed to create hybrid molecules containing penicillanic or cephalosporanic acid moieties alongside piperazinecarboxylate structures. These compounds were then screened for antimicrobial, antilipase, and antiurease activities, with some showing promising results (Başoğlu et al., 2013).
Photoluminescence Properties
The photophysical properties of compounds related to Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate, such as norfloxacin and its derivatives, have been studied to understand their photoluminescence properties. These studies provide insights into the behavior of such compounds under different conditions, which could be useful in designing materials with specific photophysical characteristics (Cuquerella et al., 2006).
properties
IUPAC Name |
ethyl 4-[[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-5-29-19(28)24-10-8-23(9-11-24)12-14-20-16-15(25(14)7-6-13(2)3)17(26)21-18(27)22(16)4/h13H,5-12H2,1-4H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFDNJZISNMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

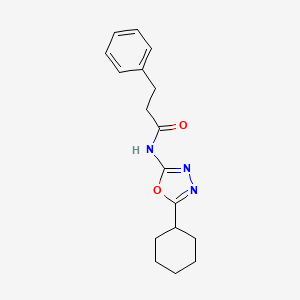

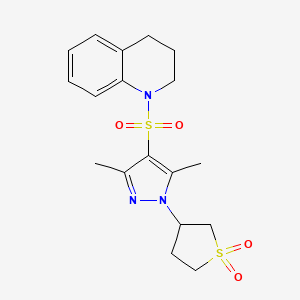
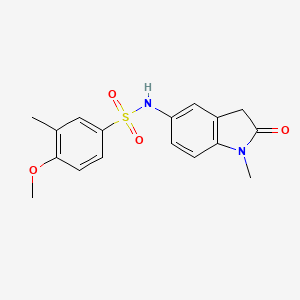
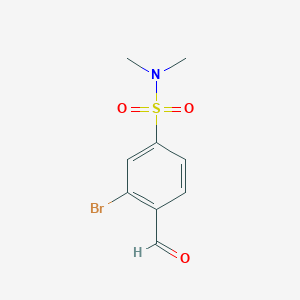
![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)

